ethyl5-amino-2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate
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Overview
Description
Ethyl 5-amino-2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate is a compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate typically involves multiple steps. One common method includes the protection of the amino group using a tert-butoxycarbonyl (Boc) group. The Boc group is added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The protected amine is then reacted with other reagents to form the thiazole ring and the carboxylate ester.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.
Scientific Research Applications
Ethyl 5-amino-2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 5-amino-2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then participate in various biochemical pathways . The thiazole ring may interact with enzymes or receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-((tert-butoxycarbonyl)amino)oxazole-5-carboxylate: Similar in structure but contains an oxazole ring instead of a thiazole ring.
Ethyl 5-({[(tert-butoxy)carbonyl]amino}methyl)-1,3,4-oxadiazole-2-carboxylate: Contains an oxadiazole ring instead of a thiazole ring.
Uniqueness
Ethyl 5-amino-2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate is unique due to the presence of the thiazole ring, which imparts specific electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable scaffold in drug discovery and development.
Properties
IUPAC Name |
ethyl 5-amino-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4S/c1-5-18-10(16)8-9(13)20-7(15-8)6-14-11(17)19-12(2,3)4/h5-6,13H2,1-4H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZXESWMEUAMBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)CNC(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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